6-methyl-N2-[2-(morpholin-4-yl)ethyl]-5-nitro-N4-phenylpyrimidine-2,4-diamine
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Overview
Description
6-methyl-N2-[2-(morpholin-4-yl)ethyl]-5-nitro-N4-phenylpyrimidine-2,4-diamine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with various functional groups, including a nitro group, a methyl group, and morpholine and phenyl moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrimidine core. One common approach is the reaction of a suitable pyrimidine derivative with morpholine and phenyl derivatives under controlled conditions. The nitration and methylation steps are crucial to introduce the nitro and methyl groups, respectively.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: : The nitro group can be reduced to an amine, leading to different derivatives.
Substitution: : The pyrimidine ring can undergo nucleophilic substitution reactions, especially at the positions occupied by the nitro and amino groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Typical reducing agents are hydrogen gas, tin chloride, and iron powder.
Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: : Nitroso derivatives, nitrate esters.
Reduction: : Amines, hydrazines.
Substitution: : Amides, ethers, thioethers.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound might be used to study enzyme inhibition or as a probe to investigate cellular processes. Its structural complexity allows it to interact with specific biological targets.
Medicine
Potential medicinal applications include the development of new drugs. The compound's ability to undergo various chemical transformations makes it a candidate for drug design and optimization.
Industry
In the industrial sector, this compound could be used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug design, it might interact with enzymes or receptors, inhibiting or activating them. The molecular targets and pathways involved would be determined by the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-6-[(2-morpholin-4-yl-phenylamino)-methylene]-4-nitro-cyclohexa-2,4-dienone
2,4-Diiodo-6-[(2-morpholin-4-yl-ethylimino)-methyl]-phenolato-zinc (II)
6-methyl-4-(morpholin-4-yl)-2H-chromen-2-one
Uniqueness
6-methyl-N2-[2-(morpholin-4-yl)ethyl]-5-nitro-N4-phenylpyrimidine-2,4-diamine stands out due to its specific combination of functional groups and its potential applications in various fields. Its structural complexity and reactivity make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
6-methyl-2-N-(2-morpholin-4-ylethyl)-5-nitro-4-N-phenylpyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O3/c1-13-15(23(24)25)16(20-14-5-3-2-4-6-14)21-17(19-13)18-7-8-22-9-11-26-12-10-22/h2-6H,7-12H2,1H3,(H2,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOBPNVBTFVWIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NCCN2CCOCC2)NC3=CC=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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